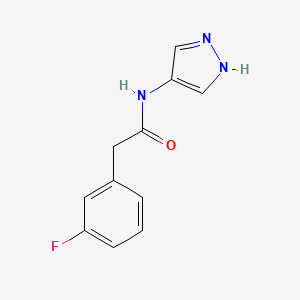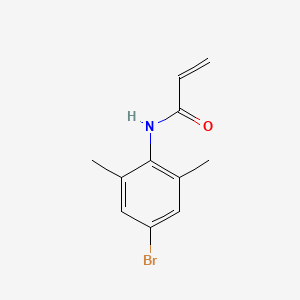![molecular formula C26H31ClN4O2S B1650305 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride CAS No. 117038-99-0](/img/structure/B1650305.png)
2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride: is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a quinazolinone core, a pyrrolidinyl group, a piperidinyl group, and a phenyl group, making it a molecule of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidinyl and Piperidinyl Groups: The pyrrolidinyl and piperidinyl groups can be introduced through nucleophilic substitution reactions. For instance, the reaction of the quinazolinone core with 2-oxo-1-pyrrolidine and 1-piperidine can be carried out in the presence of a suitable base such as sodium hydride or potassium carbonate.
Thioether Formation: The thioether linkage can be formed by reacting the intermediate with a thiol compound under mild conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core or the pyrrolidinyl moiety, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Quinazolinones: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound with a simpler structure.
2-((1-(Methyl)-2-(1-piperidinyl)ethyl)thio)-3-phenylquinazolinone: A similar compound with a methyl group instead of the pyrrolidinyl group.
2-((1-(Ethyl)-2-(1-piperidinyl)ethyl)thio)-3-phenylquinazolinone: A similar compound with an ethyl group instead of the pyrrolidinyl group.
Uniqueness
The uniqueness of 2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl and piperidinyl groups, along with the thioether linkage, differentiates it from other quinazolinone derivatives and may enhance its pharmacological potential.
特性
CAS番号 |
117038-99-0 |
|---|---|
分子式 |
C26H31ClN4O2S |
分子量 |
499.1 g/mol |
IUPAC名 |
2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanyl-3-phenylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H30N4O2S.ClH/c31-24-14-9-17-29(24)19-21(18-28-15-7-2-8-16-28)33-26-27-23-13-6-5-12-22(23)25(32)30(26)20-10-3-1-4-11-20;/h1,3-6,10-13,21H,2,7-9,14-19H2;1H |
InChIキー |
JVGDQCCYJNOLKC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
正規SMILES |
C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({Cyclopropyl[(oxan-2-yl)methyl]amino}methyl)aniline](/img/structure/B1650224.png)



![N-{[(2-Ethylphenyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B1650229.png)


![2-[[4-(1,3-Benzodioxol-5-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1650238.png)

![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazine;oxalic acid](/img/structure/B1650240.png)
![1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B1650241.png)
![N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B1650243.png)
![1,8-Diazaspiro[5.5]undecan-2-one](/img/structure/B1650245.png)
